molecular formula C22H21Cl2N3O3 B3410935 1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-42-0

1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410935
CAS No.: 899960-42-0
M. Wt: 446.3 g/mol
InChI Key: WSZBUVRGPZPMNC-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at the 1-position and a 2,4-dimethoxyphenyl carboxamide at the 2-position.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-29-15-6-8-18(20(13-15)30-2)25-22(28)27-11-10-26-9-3-4-19(26)21(27)16-7-5-14(23)12-17(16)24/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBUVRGPZPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The dichlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Pyrazole derivatives (e.g., ) are prevalent in antimicrobial and receptor-targeting applications, while imidazo-pyridines are explored for structure-activity relationship (SAR) studies due to their planar aromatic systems.

Methoxyphenyl Groups: The 2,4-dimethoxyphenyl carboxamide in the target compound and may improve solubility via hydrogen bonding, contrasting with nitro groups in , which introduce electron-withdrawing effects.

Synthetic Efficiency :

  • Yields vary significantly: 27% for pyrazine-carboxamide vs. 73.95% for pyrazole derivatives . The target compound’s synthesis efficiency remains unclear but could benefit from optimized coupling strategies (e.g., LiOH-mediated reactions as in ).

Biological Relevance :

  • Pyrazole-4-carbonitriles demonstrate antimicrobial activity, suggesting the target compound’s dichlorophenyl group may confer similar properties.
  • Carboxamide-linked dimethoxyphenyl groups (target and ) are recurrent in medicinal chemistry, likely due to their dual role in solubility and target engagement.

Research Findings and Implications

  • Structural Flexibility : The target compound’s pyrrolo-pyrazine core allows for strategic substitution, balancing lipophilicity (via dichlorophenyl) and solubility (via dimethoxyphenyl). This design mirrors trends in , where aryl groups are tailored for specific pharmacokinetic profiles.
  • Hydrogen Bonding : Intramolecular interactions (e.g., N–H⋯O in ) stabilize molecular conformations, which could influence the target compound’s crystallinity and stability.
  • Synthetic Challenges : Lower yields in highlight the need for mild conditions in carboxamide formation, whereas refluxing with hydrazines () offers higher efficiency.

Biological Activity

1-(2,4-Dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with two significant substituents: a dichlorophenyl group and a dimethoxyphenyl group. The presence of these functional groups may influence its pharmacological properties.

Structural Formula

C17H16Cl2N4O3\text{C}_{17}\text{H}_{16}\text{Cl}_{2}\text{N}_{4}\text{O}_{3}
  • Molecular Weight : 385.24 g/mol
  • Melting Point : Not specified in the literature.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For example, derivatives of pyrrolo[1,2-a]pyrazines have shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

The compound's ability to target specific pathways involved in cancer cell growth could be attributed to its structural features that allow interaction with cellular receptors or enzymes.

The proposed mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could play a role in neurodegenerative diseases.
  • Induction of Apoptosis : Some studies suggest that pyrrole derivatives can induce programmed cell death in malignant cells through various signaling pathways.

Antimicrobial Activity

Pyrrolo[1,2-a]pyrazine derivatives have also been investigated for their antimicrobial properties. They exhibit activity against a range of pathogenic bacteria and fungi.

Pathogen Activity Reference
E. coliModerate
S. aureusHigh

These findings suggest potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective properties. This is particularly relevant given the increasing incidence of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms involved.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of various pyrrolo[1,2-a]pyrazine derivatives against multiple cancer cell lines. The results indicated that compounds with similar substituents to our compound significantly inhibited cell growth and induced apoptosis.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized pyrrolo[1,2-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolo-pyrazine precursors. For example, analogous compounds are synthesized via condensation of a substituted β-diketone with hydrazine derivatives under acidic conditions, followed by coupling with dichlorophenyl and dimethoxyphenyl groups . Key steps include:

  • Core formation : Cyclization of pyrrolo-pyrazine using catalysts like triethylamine in ethanol or DMSO .
  • Substituent introduction : Amide coupling via carbodiimide-mediated reactions (e.g., EDCI/HOBt) to attach the 2,4-dimethoxyphenyl carboxamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm, dimethoxyphenyl OCH₃ at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~530) .
  • HPLC-PDA : Validates purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to explore mechanistic targets .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Solubility optimization : Introduce polar groups (e.g., hydroxyl, sulfonate) on the pyrrolo-pyrazine core or dimethoxyphenyl moiety .
  • Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Bioavailability : Prodrug strategies (e.g., phosphate esters) for improved absorption .

Q. What computational methods resolve contradictions in structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to validate docking poses .
  • QSAR modeling : Employ Gaussian or COSMO-RS to correlate electronic parameters (HOMO/LUMO, logP) with activity .

Q. How can crystallographic data clarify electronic effects of the dichlorophenyl and dimethoxyphenyl groups?

  • Single-crystal X-ray diffraction : Resolves steric and electronic contributions (e.g., dihedral angles between substituents and pyrrolo-pyrazine core) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds from dimethoxyphenyl groups) .

Q. What strategies address discrepancies in biological activity across cell lines?

  • Transcriptomic profiling : RNA-seq to identify differential gene expression in responsive vs. resistant cell lines .
  • Proteomic validation : Western blotting for target proteins (e.g., p-ERK, Bcl-2) to confirm mechanistic consistency .
  • Redox profiling : Measure ROS levels (DCFDA assay) to assess oxidative stress contributions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amide coupling to avoid side reactions .
  • Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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